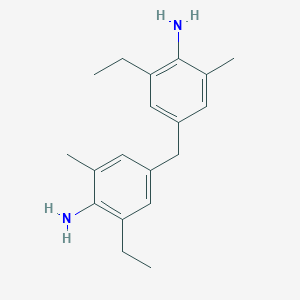

4,4'-Methylenebis(2-ethyl-6-methylaniline)

描述

Significance of Aromatic Diamines in Advanced Materials Science and Polymer Chemistry

Aromatic diamines are fundamental building blocks in the synthesis of a wide array of advanced materials. Their rigid aromatic structures and the reactive nature of their primary amine groups make them indispensable in the formulation of high-performance polymers. In polymer chemistry, they primarily function as curing agents for epoxy resins and as chain extenders for polyurethanes and polyureas. researchgate.net

When used as curing agents, aromatic diamines react with the epoxide groups of epoxy resins, initiating a cross-linking process that forms a robust, three-dimensional network. This network structure is directly responsible for the desirable properties of cured epoxy systems, including high mechanical strength, excellent thermal stability, and superior chemical resistance. The choice of the specific aromatic diamine can be tailored to achieve a desired balance of properties in the final material, making them suitable for demanding applications in aerospace, automotive, and electronics industries. ijert.org

Research Focus on 4,4'-Methylenebis(2-ethyl-6-methylaniline) as a Hindered Aromatic Diamine

The research focus on 4,4'-Methylenebis(2-ethyl-6-methylaniline) (MMEA) stems from its unique molecular architecture as a sterically hindered aromatic diamine. The presence of both an ethyl and a methyl group in the ortho positions relative to the amine functionality significantly influences its reactivity. johnson-fine.com This steric hindrance moderates the reaction rate between the amine groups and other reactive species like isocyanates or epoxides. johnson-fine.com

This controlled reactivity is a significant advantage in many industrial processes. For instance, in casting and coating applications, a slower curing process, often referred to as a longer "pot life," allows for better processing, improved mold filling, and the creation of more uniform, aesthetically pleasing parts. johnson-fine.com Despite the slower reaction rate, polymers cured with MMEA exhibit excellent final properties. MMEA-based polyurethanes and epoxies are noted for their high strength, durability, resistance, and excellent heat resistance, making them suitable for demanding applications such as forklift tires, machine components, and protective coatings. researchgate.net

Furthermore, MMEA is utilized as a precursor in the synthesis of high-temperature polymers like polyimides and bismaleimides. johnson-fine.comgoogle.com In a study on new soluble polyimides, a polymer derived from MMEA (referred to as MBEMA in the study) and 4,4'-oxydiphthalic anhydride exhibited a high decomposition temperature (Td) of over 500 °C, indicating excellent thermal stability. researchgate.net This makes MMEA a valuable monomer for creating materials used in applications requiring robust performance at elevated temperatures, such as in copper clad laminates for printed circuit boards (PCBs). google.com

Below are some of the reported physical and chemical properties of MMEA:

| Property | Value |

| CAS Number | 19900-72-2 |

| Molecular Formula | C19H26N2 |

| Molecular Weight | 282.42 g/mol |

| Appearance | White powder |

| Melting Point | 85°C |

| Boiling Point | 443.1°C at 760 mmHg |

| Density | 1.039 g/cm³ |

| Flash Point | 266°C |

| Amine Value | 390-408 KOH mg/g |

| Purity | ≥ 98.0% |

| Data sourced from commercial product specifications. theoremchem.com |

Comparative Context within Methylenebis(aniline) Derivatives: Research Rationale

The rationale for investigating 4,4'-Methylenebis(2-ethyl-6-methylaniline) becomes clearer when it is placed in the comparative context of other methylenebis(aniline) derivatives used in polymer chemistry. The substituents on the aromatic rings play a crucial role in determining the reactivity of the diamine and the ultimate properties of the cured polymer.

The performance of MMEA as a curing agent for epoxy resins has been documented in patent literature. When used to cure an epoxy resin (Epon 828), MMEA produced a material with a heat-distortion temperature of 147°C. This is comparable to the performance of the widely used but more reactive 4,4'-methylenedianiline (B154101) (MDA), which yielded a heat-distortion temperature of 148°C under similar conditions. This demonstrates that MMEA can provide similar high-temperature performance to standard curatives while offering the processing advantage of a longer pot life. researchgate.net

| Diamine Curing Agent | Pot Life (minutes) | Heat-Distortion Temperature (°C) in Epon 828 |

| 4,4'-Methylenebis(2-ethyl-6-methylaniline) | 135 | 147 |

| 4,4'-Methylenebis(2-isopropyl-6-methylaniline) | 500 | 147 |

| 4,4'-Methylenedianiline (MDA) | 30 | 148 |

| meta-Phenylenediamine | 15 | 149 |

| Data sourced from U.S. Patent 3,560,443. researchgate.net |

Furthermore, MMEA is often presented as a more environmentally friendly alternative to certain halogenated aromatic diamines, such as 4,4'-methylene-bis-(2-chloroaniline) (MBOCA), which face increasing regulatory scrutiny. theoremchem.comgoogle.com The research into MMEA is therefore driven by the need for curing agents that not only deliver high performance and improved processability but also have a more favorable environmental and safety profile.

Structure

3D Structure

属性

IUPAC Name |

4-[(4-amino-3-ethyl-5-methylphenyl)methyl]-2-ethyl-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2/c1-5-16-10-14(7-12(3)18(16)20)9-15-8-13(4)19(21)17(6-2)11-15/h7-8,10-11H,5-6,9,20-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJENIOQDYXRGLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)C)N)CC)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173678 | |

| Record name | 4,4'-Methylene-bis(2-ethyl-6-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19900-72-2 | |

| Record name | 4,4'-Methylenebis(2-ethyl-6-methylbenzenamine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019900722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Methylene-bis(2-ethyl-6-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Methylenebis(2-ethyl-6-methylaniline) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-METHYLENEBIS(2-ETHYL-6-METHYLBENZENAMINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2397GNR8K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 4,4 Methylenebis 2 Ethyl 6 Methylaniline

Established Synthetic Pathways

The preparation of 4,4'-Methylenebis(2-ethyl-6-methylaniline) is primarily achieved through a multi-step process that involves the formation of the substituted aniline (B41778) precursor followed by the creation of the methylene bridge that links the two aromatic rings.

Condensation Reactions under Controlled Conditions

The most direct and widely documented method for creating the methylene bridge is the acid-catalyzed condensation of the precursor aniline, 2-ethyl-6-methylaniline, with a source of formaldehyde (B43269). google.com This reaction is analogous to the synthesis of other methylene-bridged anilines. iucr.orgwikipedia.org

A typical procedure involves reacting 2-ethyl-6-methylaniline with an aqueous solution of formaldehyde (e.g., 37% formalin) in the presence of a strong acid, such as hydrochloric acid, at an elevated temperature. google.com The reaction mechanism proceeds via electrophilic aromatic substitution. The acid protonates the formaldehyde, forming a highly electrophilic carbocation intermediate. This intermediate is then attacked by the electron-rich aniline ring at the para position, which is activated by the amine group. A second aniline molecule then reacts with the resulting benzyl alcohol intermediate to form the final methylene-bridged product.

The reaction conditions, including temperature, reactant molar ratio, and acid concentration, are critical for maximizing the yield of the desired 4,4'-isomer and minimizing the formation of oligomeric by-products. google.com

Table 1: Representative Conditions for Acid-Catalyzed Condensation of Substituted Anilines with Formaldehyde Data based on analogous syntheses.

| Aniline Precursor | Formaldehyde Source | Acid Catalyst | Temperature | Yield | Reference |

| 2-ethyl-6-methylaniline | 37% Formaldehyde | Hydrochloric Acid | 60°C | ~70-80% (recrystallized) | google.com |

| 2,6-diethylaniline | Paraformaldehyde | Hydrochloric Acid | 80°C (353 K) | 94% | iucr.org |

Amination-Based Synthesis Protocols

Direct amination-based protocols for the synthesis of the final 4,4'-Methylenebis(2-ethyl-6-methylaniline) structure are not commonly reported in the literature. Synthesis typically relies on building the molecule from the pre-formed 2-ethyl-6-methylaniline precursor rather than forming the amine groups late in the synthetic sequence. The synthesis of the aniline precursor itself, however, is a critical step, as detailed in section 2.1.4.

Catalytic Approaches in 4,4'-Methylenebis(2-ethyl-6-methylaniline) Synthesis

Catalysis plays a pivotal role in both the formation of the aniline precursor and the subsequent condensation reaction.

Precursor Synthesis: The industrial preparation of 2-ethyl-6-methylaniline involves a catalytic ortho-alkylation of o-toluidine. In this process, o-toluidine is reacted with ethene at high temperature (250-350°C) and pressure (3.8-5.6 MPa) using a triethyl aluminum catalyst. google.com This method provides high selectivity for the desired 2,6-disubstituted product. google.com

Methylene Bridge Formation: The condensation reaction is traditionally catalyzed by strong mineral acids like HCl. google.com An alternative approach described in patent literature for analogous methylene-bridged anilines involves reacting the aniline hydrochloride salt with dimethylsulfoxide (DMSO) at elevated temperatures (100-150°C). google.com In this process, DMSO serves as the methylene source, eliminating the need for formaldehyde and its associated hazards. google.com

Multi-step Protocols: Alkylation and Methylene Bridge Formation

The most practical and scalable synthesis of 4,4'-Methylenebis(2-ethyl-6-methylaniline) is a two-stage process:

Ortho-Alkylation of o-Toluidine: The first stage involves the synthesis of the key intermediate, 2-ethyl-6-methylaniline. This is achieved through the selective catalytic alkylation of o-toluidine with ethene. The use of an aluminum-based catalyst, such as triethyl aluminum, directs the ethyl group to the ortho position relative to the amine, yielding the desired precursor. google.com

Condensation with Formaldehyde: In the second stage, two equivalents of the synthesized 2-ethyl-6-methylaniline are condensed with one equivalent of formaldehyde in the presence of an acid catalyst. google.com The reaction is driven by the formation of a stable methylene bridge connecting the two aniline rings at their para positions. The crude product is typically an off-white solid that can be purified by recrystallization from a suitable solvent like ethanol to yield colorless crystals. google.com

Advanced Spectroscopic and Chromatographic Characterization Techniques for Research Purity and Structure Elucidation

To confirm the structure and assess the purity of 4,4'-Methylenebis(2-ethyl-6-methylaniline), a combination of spectroscopic and chromatographic methods is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for structural elucidation. The spectrum of 4,4'-Methylenebis(2-ethyl-6-methylaniline) and its analogs exhibits characteristic signals that confirm the presence of all constituent protons. The chemical shifts provide information about the electronic environment of the protons. researchgate.net

Table 2: Typical ¹H NMR Chemical Shifts for Methylene-Bridged Sterically Hindered Anilines Data based on analogous compounds in CDCl₃ or DMSO-d₆.

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (Ar-H) | 6.5 - 7.1 | Singlet (s) or Multiplet (m) |

| Amine Protons (NH₂) | 3.5 - 4.7 | Broad Singlet (br s) |

| Methylene Bridge (-CH₂-) | 3.8 - 4.0 | Singlet (s) |

| Ethyl Methylene (-CH₂-CH₃) | 2.3 - 2.8 | Quartet (q) |

| Methyl (-CH₃) | 2.0 - 2.2 | Singlet (s) |

| Ethyl Methyl (-CH₂-CH₃) | 1.0 - 1.2 | Triplet (t) |

X-ray Crystallography: For unambiguous structure determination, single-crystal X-ray analysis can be performed. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. Studies on analogous compounds like 4,4′-methylenebis(2,6-diethylaniline) reveal how the steric bulk of the ortho substituents influences the dihedral angle between the two aromatic rings. iucr.orgresearchgate.net

Chemical Reactivity and Reaction Mechanisms of 4,4'-Methylenebis(2-ethyl-6-methylaniline)

The chemical reactivity of 4,4'-Methylenebis(2-ethyl-6-methylaniline) is dominated by the two primary amine groups, but significantly modulated by the steric hindrance imposed by the ortho-alkyl substituents. kpi.uatheoremchem.com This compound is primarily used as a curing agent for epoxy resins and as a chain extender for polyurethanes and polyureas. theoremchem.com

The reaction mechanism in these applications involves the nucleophilic attack of the amine's nitrogen lone pair on an electrophilic center.

With Epoxides: The amine group opens the epoxide ring, forming a β-hydroxy amine. Each primary amine group can react twice, leading to a highly cross-linked, thermoset polymer network.

With Isocyanates: The amine group reacts with an isocyanate group (-NCO) to form a urea (B33335) linkage (-NH-CO-NH-). This reaction is the basis for the formation of polyurea and polyurethane-urea polymers. tri-iso.com

The steric hindrance from the ethyl and methyl groups in the ortho positions slows down the reaction rate compared to unhindered aromatic diamines like 4,4'-methylenedianiline (B154101) (MDA). iucr.orgkpi.ua This reduced reactivity is often desirable in industrial applications as it provides a longer pot life or gel time, allowing for better processing and handling of the resin mixture before it cures. kpi.ua

Table 3: Relative Reactivity of Aromatic Diamines in Polymerization Reactions

| Diamine | Ortho Substituents | Relative Reactivity | Key Factor |

| 4,4'-Methylenedianiline (MDA) | None | High | Unhindered amine groups |

| 4,4'-Methylenebis(2,6-diethylaniline) (MDEA) | Two Ethyl groups | Moderate | High steric hindrance |

| 4,4'-Methylenebis(2-ethyl-6-methylaniline) | One Ethyl, one Methyl group | Moderate-High | Significant steric hindrance |

| 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) | Two Ethyl, one Chloro group | Low | Steric hindrance and electron-withdrawing effect of Cl |

Nucleophilic Substitution Reactions Involving Amine Functionalities

The primary amine groups (-NH2) of MMEA are nucleophilic due to the lone pair of electrons on the nitrogen atoms. These functionalities readily participate in nucleophilic substitution and addition reactions with suitable electrophiles. This reactivity is fundamental to its primary application as a curing agent for epoxy resins and as a chain extender for polyurethanes and polyureas. theoremchem.comgantrade.com

In epoxy resin systems, the curing process involves a nucleophilic addition reaction where the nitrogen atom of the amine attacks an electrophilic carbon atom of the epoxide ring. This reaction leads to the opening of the ring and the formation of a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxide group. As MMEA is a diamine, it can react with four epoxide groups, creating a robust, cross-linked three-dimensional polymer network. The steric hindrance from the ortho-alkyl groups slows this curing process, providing a longer gel time which is advantageous for manufacturing large or complex composite parts. nih.govgoogle.com

As a chain extender in polyurethane and polyurea systems, the amine groups of MMEA react with the electrophilic carbon of isocyanate (-NCO) groups. tri-iso.com This reaction forms urea linkages, extending the polymer chains and building molecular weight. The resulting polyurethanes and polyureas exhibit enhanced mechanical and dynamic properties, including excellent heat resistance. theoremchem.comtheoremchem.com The moderated reactivity of MMEA is again crucial, allowing for better control over the polymerization process, particularly in applications like reaction injection molding (RIM) and spray polyurea elastomers. theoremchem.com

The reactivity of aromatic diamines in these polymerization reactions is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups decrease the nucleophilicity of the amine, slowing the reaction, while electron-donating groups increase it. Steric hindrance around the amine group is a dominant factor in moderating reactivity. iucr.org

| Diamine | Ortho-Substituents | Steric Hindrance | Relative Reactivity with Isocyanates |

|---|---|---|---|

| 4,4'-Methylenedianiline (MDA) | -H | Low | High |

| 4,4'-Methylenebis(2,6-diethylaniline) (MDEA) | -CH2CH3 | High | Moderate |

| 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) | -CH2CH3, -Cl | High | Low |

Acylation Processes and Derivative Formation

The primary amine groups of MMEA undergo acylation when treated with acylating agents such as acid chlorides, anhydrides, or esters in a nucleophilic acyl substitution reaction. sundarbanmahavidyalaya.in This process results in the formation of stable amide linkages. When a diacyl chloride or a dianhydride is used, this reaction can lead to the formation of polyamides or polyimides, respectively.

The synthesis of polyimides using MMEA is a significant application of this chemistry. theoremchem.comtheoremchem.com The process typically involves a two-step reaction. First, the diamine MMEA reacts with a tetracarboxylic dianhydride, such as pyromellitic dianhydride (PMDA), in a polar aprotic solvent at low temperature to form a high molecular weight poly(amic acid) intermediate. In the second step, this soluble precursor is processed into a desired form (e.g., a film or coating) and then thermally or chemically cyclized (imidized) to form the final, insoluble, and highly stable polyimide. The resulting polyimides often possess excellent thermal stability and mechanical properties.

Reaction Scheme: Polyimide Synthesis from MMEA and PMDA

Step 1 (Polyamic Acid Formation): MMEA + Pyromellitic Dianhydride → Poly(amic acid)

Step 2 (Imidization): Poly(amic acid) → Polyimide + 2 H₂O

Oxidation Pathways and Products

Aromatic amines, including MMEA, are susceptible to oxidation. The presence of the electron-donating amine and alkyl groups makes the aromatic rings electron-rich and thus sensitive to oxidizing agents. The compound should not be stored with strong oxidants. theoremchem.com The oxidation of aromatic amines can be complex, yielding a variety of products depending on the oxidant and reaction conditions.

While specific studies on the oxidation of MMEA are not extensively detailed in the public literature, analogous reactions of other substituted anilines suggest potential pathways. Mild oxidation may lead to the formation of colored radical cations. More vigorous oxidation can result in the formation of highly conjugated and colored species such as quinone-imines. The methylene bridge itself can also be a site of oxidation, potentially leading to cleavage or the formation of a benzophenone-type structure under harsh conditions. The formation of colored byproducts upon exposure to air and light is a common characteristic of many aromatic amines, indicating slow oxidation processes.

Reduction Reactions

The amine functionalities of 4,4'-Methylenebis(2-ethyl-6-methylaniline) are in their lowest oxidation state and are therefore not subject to further reduction. However, the aromatic rings of the molecule can be reduced under specific conditions.

The most significant reduction reaction for this compound is the catalytic hydrogenation of the benzene rings to form the corresponding cycloaliphatic diamine, 4,4'-methylenebis(2-ethyl-6-methylcyclohexylamine). This transformation from an aromatic to a cycloaliphatic structure is typically achieved using hydrogen gas at high pressure and temperature in the presence of a metal catalyst, such as rhodium or ruthenium. The resulting cycloaliphatic diamine has different properties compared to its aromatic precursor; for instance, it is often used as a curing agent for epoxy resins to produce coatings with improved UV resistance and non-yellowing characteristics, as the light-absorbing aromatic system has been removed. google.com

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Ruthenium (Ru), Rhodium (Rh) on a support (e.g., Carbon, Alumina) |

| Temperature | 80 - 200 °C |

| Pressure | 500 - 2000 psi (H₂) |

| Solvent | Alcohols (e.g., Isopropanol) or ethers (e.g., THF) |

Electrophilic Substitution on Aromatic Moieties

The aromatic rings of MMEA can undergo electrophilic aromatic substitution (SEAr) reactions such as halogenation, nitration, and sulfonation. wikipedia.orglibretexts.org The rate and orientation of the incoming electrophile are dictated by the substituents already present on the ring: the amine group, two alkyl groups, and the methylene-bridged phenyl group.

The amine group is a powerful activating group and is ortho-, para-directing. The ethyl and methyl groups are also activating and ortho-, para-directing. In MMEA, the positions ortho to the strongly directing amine group are already occupied by the ethyl and methyl groups. Therefore, electrophilic attack is directed to the remaining vacant position on the ring, which is ortho to the methylene bridge and meta to the amine. The combined activating effects of the substituents make the rings highly reactive towards electrophiles, though this is somewhat tempered by the steric bulk of the ortho-alkyl groups which can hinder the approach of the electrophile. wikipedia.org

| Substituent | Type | Directing Influence |

|---|---|---|

| -NH₂ (Amine) | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -CH₂CH₃ (Ethyl) | Activating | Ortho, Para |

| -CH₂-Ar (Benzyl-type) | Activating | Ortho, Para |

For example, in a nitration reaction using nitric acid and sulfuric acid, the nitro group (-NO2) would be expected to substitute at the C5 position (meta to the amine), yielding 4,4'-Methylenebis(2-ethyl-6-methyl-5-nitroaniline).

Molecular Mechanism of Action in Polymerization and Materials Science

Curing Mechanism in Epoxy Resin Systems: Molecular Cross-linking Dynamics

In epoxy resin systems, 4,4'-Methylenebis(2-ethyl-6-methylaniline) functions as a curing agent, initiating and participating in the formation of a rigid, three-dimensional polymer network. The primary amine groups on the molecule react with the epoxide groups of the epoxy resin. This reaction is a nucleophilic addition where the nitrogen atom of the amine attacks the electrophilic carbon of the epoxide ring, leading to the opening of the ring and the formation of a hydroxyl group and a secondary amine.

This newly formed secondary amine can then react with another epoxide group, creating a cross-link and further extending the polymer network. The bifunctional nature of the diamine, possessing two primary amine groups, allows it to connect two different epoxy resin chains, a critical step in building the cross-linked structure. The result is a highly durable thermoset polymer with enhanced thermal and mechanical stability. The curing process can be staged by controlling the temperature to optimize the reaction kinetics and ensure a complete cure, leading to superior material properties. researchgate.net

Chain Extension Mechanisms in Polyurethane Elastomer Synthesis

As a chain extender in polyurethane synthesis, 4,4'-Methylenebis(2-ethyl-6-methylaniline) plays a pivotal role in building the hard segment of the elastomer, which is crucial for its strength and elasticity. theoremchem.com The process typically involves the reaction of the diamine with an isocyanate-terminated prepolymer.

Interaction with Polyether Prepolymers

When used with polyether-based prepolymers, the amine groups of 4,4'-Methylenebis(2-ethyl-6-methylaniline) react with the isocyanate (NCO) groups of the prepolymer. This reaction forms urea (B33335) linkages, which are known for their high bond energy and stiffness. These urea groups tend to aggregate through hydrogen bonding, forming the hard segment domains within the soft polyether matrix. This phase separation is fundamental to the elastomeric properties of the resulting polyurethane, providing a combination of flexibility from the polyether soft segment and strength from the hard segments formed by the diamine. Polyurethanes derived from polyether prepolymers generally exhibit good hydrolytic stability and low-temperature flexibility. googleapis.com

Interaction with Polyester (B1180765) Prepolymers

In systems involving polyester-based prepolymers, the chain extension mechanism is similar, with the amine groups reacting with isocyanate groups to form urea linkages. However, the resulting material properties can differ. Polyester-based polyurethanes often exhibit superior abrasion and oil resistance compared to their polyether counterparts. googleapis.com The interaction between the hard segments formed by 4,4'-Methylenebis(2-ethyl-6-methylaniline) and the polyester soft segments contributes to these enhanced properties.

Structural Influence of Ethyl and Methyl Ortho-Substituents on Reactivity and Resulting Material Properties

The ethyl and methyl groups positioned ortho to the amine groups on the aromatic rings of 4,4'-Methylenebis(2-ethyl-6-methylaniline) have a profound impact on its reactivity and the properties of the final polymer. These alkyl groups provide steric hindrance around the amine groups, which modulates their reactivity.

This steric hindrance slows down the reaction with isocyanates or epoxides compared to unsubstituted aromatic diamines like 4,4'-methylenedianiline (B154101) (MDA). This controlled reactivity provides a longer pot life, which is advantageous for processing, particularly in casting and reaction injection molding (RIM) applications. tri-iso.comtri-iso.com

The presence of these ortho-substituents also influences the physical properties of the cured material. The bulky groups disrupt the packing of the polymer chains, which can affect properties like hardness and thermal stability. For instance, compared to the less substituted 4,4'-Methylene-bis(o-chloroaniline) (MOCA), polymers cured with 4,4'-Methylenebis(2-ethyl-6-methylaniline) can exhibit different mechanical and thermal profiles. tri-iso.com The specific nature and size of the alkyl substituents are key determinants of the final polymer characteristics, with larger groups generally leading to more significant changes in reactivity and material properties. google.com

Synergistic Effects of 4,4'-Methylenebis(2-ethyl-6-methylaniline) in Compound Curing Agent Formulations

4,4'-Methylenebis(2-ethyl-6-methylaniline) can be effectively used in combination with other amine-type curing agents to achieve a tailored balance of properties in the final product. theoremchem.com This blending allows for the fine-tuning of the curing process and the physical characteristics of the resulting polymer.

Applications and Advanced Materials Research

Development of High-Performance Epoxy Composites for Demanding Applications

As a hardener for epoxy resins, 4,4'-Methylenebis(2-ethyl-6-methylaniline) is instrumental in creating composites with superior performance characteristics. gantrade.comtheoremchem.com Its integration into epoxy systems leads to improved mechanical and dynamic properties, making the resulting materials suitable for demanding applications. theoremchem.comtheoremchem.com The compound's effectiveness as an aromatic amine curing agent allows for the development of epoxy materials with enhanced strength and rigidity. boropharm.com These high-performance composites are utilized in applications such as prepregs and chemical anticorrosive coatings. theoremchem.comtheoremchem.com The use of MMEA as a curing agent helps produce epoxy resins with excellent chemical resistance and adhesive qualities. gantrade.comjohnson-fine.com

Tailoring Mechanical and Dynamic Properties of Polyurethane Elastomers

In the field of polyurethanes, 4,4'-Methylenebis(2-ethyl-6-methylaniline) functions as a highly effective chain extender. gantrade.comtheoremchem.com This role is crucial for tailoring the properties of various polyurethane systems, including cast polyurethane (CPU), thermoplastic polyurethane (TPU), and Reaction Injection Molding (RIM) elastomers. gantrade.comtheoremchem.comtheoremchem.com The incorporation of MMEA significantly improves both the mechanical and dynamic performance of these elastomers. gantrade.comlookchem.com This leads to finished products that are both durable and resistant, suitable for high-demand applications like forklift tires, rollers, and other machine components. theoremchem.comtheoremchem.com

| Property Enhanced by MMEA | Polymer System | Application Area |

| Mechanical Performance | Polyurethane (PU) Elastomers | Casting (CPU), Thermoplastic (TPU), RIM |

| Dynamic Properties | Polyurethane (PU) Elastomers | High-demand industrial components |

| Strength and Rigidity | Epoxy Resins | Prepregs, Anticorrosive Coatings |

Polymers formulated with 4,4'-Methylenebis(2-ethyl-6-methylaniline) exhibit exceptional thermal stability and heat resistance. gantrade.com This characteristic is particularly evident in polyurethane elastomers, where MMEA-based formulations are suitable for applications requiring continuous operation at temperatures exceeding 120°C. theoremchem.comtheoremchem.com Its contribution to heat resistance is also a key factor in its use as a precursor for bismaleimide resins, which are employed in the manufacturing of copper-clad laminates for printed circuit boards (PCBs) due to their ability to withstand high temperatures. johnson-fine.com

| Thermal Property | Effect of MMEA | Noted Temperature Resistance |

| Heat Resistance | Excellent | Suitable for work over 120°C |

| Thermal Stability | Enhanced | Critical for electronics applications (PCBs) |

A notable advantage of using 4,4'-Methylenebis(2-ethyl-6-methylaniline) is its ability to produce finished products with a light coloration. gantrade.com This makes it an ideal solution for applications where aesthetics and color stability are important. theoremchem.comtheoremchem.com Furthermore, MMEA imparts superior aging resistance to the polymers it is incorporated into, ensuring long-term performance and durability. gantrade.comjohnson-fine.com

Role in Polyimide Synthesis and Functionalization

4,4'-Methylenebis(2-ethyl-6-methylaniline) serves as a fundamental raw material, or leading compound, in the synthesis of polyimides. gantrade.comtheoremchem.comtheoremchem.comjohnson-fine.com As a diamine monomer, it is reacted with dianhydrides to form the polyimide backbone. researchgate.net Research has demonstrated the synthesis of new soluble polyimides using MMEA with 4,4′-oxydiphthalic anhydride, resulting in polymers with excellent thermal stability, with decomposition temperatures exceeding 500°C. researchgate.net These polyimides also exhibit relatively low coefficients of thermal expansion and low dielectric constants, making them attractive for various practical applications. researchgate.net

Contributions to Adhesives and Coatings Technologies

The inherent properties of 4,4'-Methylenebis(2-ethyl-6-methylaniline) make it a valuable component in the formulation of advanced adhesives and coatings. gantrade.com Its exceptional adhesive qualities enhance the bonding performance of adhesive systems. johnson-fine.com In the realm of coatings, it is used in the formulation of chemical anticorrosive coatings for the epoxy resin field, providing durable protection for substrates. theoremchem.comtheoremchem.com

Emerging Applications in Semiconductor Bridge Agents and Spray Polyurea Systems

The unique molecular structure of 4,4'-Methylenebis(2-ethyl-6-methylaniline), also known as MMEA, positions it as a valuable component in the formulation of advanced materials. Its applications are expanding into specialized areas such as semiconductor bridge agents and as a critical chain extender in spray polyurea systems. In these roles, MMEA contributes to enhanced performance characteristics, including improved mechanical strength, thermal stability, and durability.

In spray polyurea systems , MMEA functions as a chain extender, a crucial ingredient that builds the polymer backbone and significantly influences the final properties of the coating. gantrade.com The incorporation of MMEA, an aromatic diamine, into a polyurea formulation is known to enhance the mechanical and dynamic properties of the resulting elastomer. gantrade.com Aromatic chain extenders, in general, contribute to higher tensile strength in comparison to their aliphatic counterparts. dntb.gov.ua This is attributed to the rigid aromatic rings in the polymer structure, which increase the hardness and load-bearing capacity of the material.

The use of specific chain extenders allows for the tailoring of polyurea properties to meet the demands of various applications, from protective coatings to elastomeric components. While specific performance data for polyurea formulations containing exclusively 4,4'-Methylenebis(2-ethyl-6-methylaniline) is not extensively detailed in publicly available research, the expected improvements in mechanical properties are a key driver for its use.

| Property | Typical Value Range for Aromatic Polyurea | Influence of Aromatic Amine Chain Extender |

| Tensile Strength | 15 - 30 MPa | Increases strength and rigidity |

| Elongation at Break | 200 - 600% | Can be tailored based on formulation |

| Hardness (Shore A) | 70A - 95A | Generally increases hardness |

| Tear Strength | High | Improves tear resistance |

This table presents typical data for aromatic polyurea systems to illustrate the general effects of aromatic amine chain extenders. Specific values for formulations containing 4,4'-Methylenebis(2-ethyl-6-methylaniline) may vary.

In the realm of semiconductor bridge agents , 4,4'-Methylenebis(2-ethyl-6-methylaniline) serves as a monomer in the synthesis of high-performance polymers, particularly polyimides. gantrade.com Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and excellent dielectric properties, making them highly suitable for applications in the electronics industry. nsf.govmdpi.com These characteristics are critical for materials used in semiconductor manufacturing, where they can function as insulating layers, protective coatings, and encapsulants.

The structure of the diamine monomer is a critical factor in determining the final properties of the polyimide. For instance, research on polyimides synthesized from a structurally similar compound, 4,4'-methylenebis(2,6-dimethylaniline), has shown that the specific arrangement of the aromatic and aliphatic groups can be used to tune the glass transition temperature and other thermomechanical properties of the polymer. nsf.gov While detailed research on polyimides derived specifically from 4,4'-Methylenebis(2-ethyl-6-methylaniline) for semiconductor applications is not widely published, its potential lies in contributing to the development of polyimides with a desirable balance of thermal, mechanical, and electrical properties.

| Property | Typical Value Range for Polyimides in Electronics | Influence of Aromatic Diamine Structure |

| Glass Transition Temperature (Tg) | > 250 °C | Can be tuned by monomer selection |

| Dielectric Constant (at 1 MHz) | 2.5 - 3.5 | Lower values are desirable for insulators |

| Thermal Decomposition Temperature | > 450 °C | High thermal stability is a key feature |

| Tensile Strength | 100 - 200 MPa | Provides mechanical robustness |

This table provides representative data for polyimides used in electronic applications to illustrate the general properties influenced by the aromatic diamine monomer. Specific values for polyimides synthesized with 4,4'-Methylenebis(2-ethyl-6-methylaniline) would require dedicated experimental investigation.

Toxicological Research and Biological Interaction Studies

Genotoxicity Assessments and DNA Adduct Formation Research

Genotoxicity assessment is a critical component of toxicological evaluation, focusing on how a chemical agent can damage the genetic information within a cell. For aromatic amines, this often involves metabolic activation to reactive intermediates that can bind to DNA, forming adducts that may lead to mutations and potentially initiate carcinogenesis.

Research into the mutagenic potential of 4,4'-Methylenebis(2-ethyl-6-methylaniline) and its analogs has been conducted in various biological systems. For instance, studies on related compounds like 4,4'-methylene-bis-2-chloroaniline (MOCA) have shown that it is a bacterial mutagen. nih.gov Oxidized metabolites of MOCA were found to be directly mutagenic in Salmonella typhimurium strains TA98 and TA100, which are prokaryotic systems designed to detect frameshift and base-pair substitution mutations, respectively. nih.gov The hydroxylamine (B1172632) metabolite of MOCA, in particular, demonstrated a clear mutagenic effect in both strains without the need for an external metabolic activation system. nih.gov Such findings in analogous compounds underscore the importance of investigating the mutagenic profile of 4,4'-Methylenebis(2-ethyl-6-methylaniline) in similar prokaryotic and also in more complex eukaryotic systems to fully characterize its genotoxic potential.

The formation of DNA adducts is a key mechanism through which many chemical carcinogens exert their effects. nih.gov For aromatic amines, metabolic N-oxidation is often a critical step leading to the formation of reactive electrophiles that can covalently bind to DNA. researchgate.net In the case of MOCA, a structurally similar aromatic diamine, research has demonstrated its ability to form DNA adducts in vivo. nih.gov A study on a worker accidentally exposed to MOCA detected a major DNA adduct, identified as N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol, in exfoliated urothelial cells. nih.gov This adduct's levels were highest shortly after exposure and gradually decreased over time, indicating that MOCA is potentially genotoxic to the human urinary bladder. nih.gov The characterization of such adducts is vital for understanding the molecular mechanisms of toxicity and for developing biomarkers of exposure. nih.gov Investigations into whether 4,4'-Methylenebis(2-ethyl-6-methylaniline) forms similar DNA adducts and the specific nature of these adducts are crucial for a comprehensive toxicological assessment.

Comparative Toxicological Analysis with Related Aromatic Diamines

To better understand the toxicological properties of 4,4'-Methylenebis(2-ethyl-6-methylaniline), it is informative to compare it with other aromatic diamines that have been more extensively studied, such as 4,4'-Methylenebis(2-chloroaniline) (B1676453) (MOCA) and 4,4'-Methylenedianiline (B154101) (MDA).

MOCA is a well-documented animal carcinogen, inducing tumors in the liver, lungs, and urinary bladder in various species. nih.govnih.govornl.gov It is considered a suspected human urinary bladder carcinogen. nih.gov Toxicological studies have shown that MOCA is genotoxic, causing DNA damage. nih.gov The carcinogenicity of MOCA is linked to its metabolic activation and subsequent formation of DNA adducts. nih.govnih.gov While both 4,4'-Methylenebis(2-ethyl-6-methylaniline) and MOCA are methylene-bridged aromatic diamines, the nature and position of the ortho-substituents (ethyl and methyl vs. chloro) are expected to influence their metabolic pathways and, consequently, their toxicological profiles.

Table 1: Comparative Data on MOCA and Related Compounds

| Compound | Observation | Species/System | Reference |

|---|---|---|---|

| 4,4'-Methylenebis(2-chloroaniline) (MOCA) | Induces liver and lung tumors. | Rodents | nih.gov |

| 4,4'-Methylenebis(2-chloroaniline) (MOCA) | Induces urinary bladder tumors. | Dogs | nih.gov |

| 4,4'-Methylenebis(2-chloroaniline) (MOCA) | Metabolized to mutagenic products by human tissue. | Human tissue | nih.gov |

4,4'-Methylenedianiline (MDA) is another related aromatic diamine that serves as a useful comparator. MDA is primarily used in the production of polyurethane foams and has been shown to cause liver damage in both humans and animals upon acute exposure. epa.gov In long-term animal studies, MDA has been associated with an increased incidence of liver and thyroid tumors. nih.govepa.gov The International Agency for Research on Cancer (IARC) has classified MDA as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. epa.gov Unlike 4,4'-Methylenebis(2-ethyl-6-methylaniline), MDA lacks any ortho-substituents. This structural difference is significant, as the presence of ortho-alkyl groups in 4,4'-Methylenebis(2-ethyl-6-methylaniline) is likely to alter its biological properties compared to the unsubstituted MDA.

The presence, type, and position of substituents on the aromatic ring can profoundly influence the biological activity and toxicity of aromatic amines. Research has shown that appropriate alkyl substitution, particularly at the ortho position to the amino group, can reduce or even eliminate the mutagenicity of these compounds. nih.gov For example, in a series of ortho-substituted 4-aminobiphenyls, the derivative with the bulkiest substituent (tert-butyl) showed the most significant decrease in mutagenicity compared to the parent compound. nih.gov Furthermore, the introduction of two ethyl groups in the ortho positions of 4-aminobiphenyl (B23562) resulted in a non-mutagenic species. nih.gov This suggests that steric hindrance from the ortho-substituents can interfere with the metabolic activation of the amino group, a critical step in the toxification pathway of many aromatic amines. Therefore, the ethyl and methyl groups at the ortho positions of 4,4'-Methylenebis(2-ethyl-6-methylaniline) are anticipated to play a crucial role in mitigating its toxicity compared to its non-ortho-substituted counterpart, MDA.

Table 2: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| 4,4'-Methylenebis(2-ethyl-6-methylaniline) | MMEA |

| 4,4'-Methylenebis(2-chloroaniline) | MOCA |

| 4,4'-Methylenedianiline | MDA |

| 2-aminonaphthalene | 2-AN |

| 2-aminofluorene | 2-AF |

| 4-aminobiphenyl | 4-ABP |

| N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol | |

| 4,4'-methylenebis(2-isopropyl-6-methylaniline) | |

| 4,4'-methylenebis(2-methyl-6-ethylaniline) | |

| 3,3'-diethyl-5,5'-dimethyl-4,4'-diaminodiphenylmethane | |

| bis(4-amino-3-ethyl-5-methylphenyl)methane |

Research into Interactions with Biological Macromolecules (Proteins and Enzymes)

Direct research on the interaction of 4,4'-Methylenebis(2-ethyl-6-methylaniline) with biological macromolecules is not extensively detailed in publicly available scientific literature. However, the biological activity of aromatic amines is often linked to their ability to interact with cellular components like proteins and DNA, potentially forming adducts that can lead to cytotoxic effects. Preliminary studies on 4,4'-Methylenebis(2-ethyl-6-methylaniline) suggest that its biological activity is attributable to structural properties that allow it to interact with various cellular targets, including the formation of adducts with proteins.

To understand the potential interactions, it is informative to examine studies on structurally analogous compounds. One such compound is 4,4'-methylenebis(2-chloroaniline) (MOCA), a well-studied aromatic amine. Research on MOCA has shown that it undergoes metabolic activation, leading to reactive intermediates that can bind to proteins.

In-vitro studies using liver microsomes from various species have demonstrated the metabolism of MOCA, a crucial step for its interaction with macromolecules. These studies indicate that MOCA is metabolized by the cytochrome P450 mixed-function oxidase system. This process can lead to the formation of N-hydroxylated and other oxidized metabolites, which are often the reactive species that bind to proteins and enzymes.

The following table summarizes findings from in-vitro metabolism studies of the related compound MOCA, which provides insight into the potential enzymatic interactions of structurally similar aromatic amines.

Table 1: In-Vitro Metabolism of the Analogous Compound 4,4'-methylenebis(2-chloroaniline) (MOCA) by Liver Microsomes

| Species | Key Findings |

|---|---|

| Rat | Metabolized MOCA to N-hydroxylated and other polar compounds. |

| Dog | Primarily formed the o-hydroxylated metabolite with significant amounts of the hydroxylamine. |

| Guinea Pig | Predominantly oxidized MOCA to the N-hydroxy metabolite. |

These studies on MOCA highlight that the interaction with enzymes, particularly cytochrome P450, is a critical aspect of its biological activity. The formation of reactive metabolites is a key mechanism that could potentially be shared by 4,4'-Methylenebis(2-ethyl-6-methylaniline) due to its structural similarities.

Systemic Distribution Studies in Biological Models

Following oral administration of radiolabeled MBOCA to rats, the compound was found to be widely distributed in the tissues. The highest concentrations of radioactivity were observed in the liver, with significant levels also found in the fat, lungs, and kidneys. This suggests that the liver is a primary target organ for the distribution and potential metabolism of this type of compound.

A study in rats that received a single intravenous dose of [14C]MBOCA showed that the highest concentrations of radioactivity were in the small intestine, liver, adipose tissue, lung, kidney, skin, and adrenal glands. cdc.gov For most of these tissues, there was an initial rapid decrease in radioactivity followed by a slower decline. cdc.gov Notably, the small intestine, adipose tissue, and skin showed transient increases. cdc.gov Despite being very lipophilic, the compound was almost completely eliminated within 48 hours, primarily via the feces (73.4%). cdc.gov Subcellular distribution in the liver at 1 hour post-administration showed radioactivity in all cell fractions. cdc.gov

The following table summarizes the tissue distribution of radioactivity in rats following a single intravenous dose of the related compound [14C]MBOCA.

Table 2: Tissue Distribution of Radioactivity in Rats Following a Single Intravenous Dose of [14C]MBOCA (0.49 mg/kg body weight)

| Tissue | Relative Concentration of Radioactivity |

|---|---|

| Small Intestine | High |

| Liver | High |

| Adipose Tissue | High |

| Lung | High |

| Kidney | High |

| Skin | High |

| Adrenals | High |

These findings for MBOCA suggest that if 4,4'-Methylenebis(2-ethyl-6-methylaniline) were to enter the systemic circulation, it would likely be distributed to a wide range of tissues, with a notable concentration in the liver and adipose tissue due to its lipophilic nature. The primary route of elimination would likely be through the feces.

Environmental Fate and Impact Research

Biodegradation Pathways and Persistence in Environmental Matrices

Direct research on the biodegradation pathways of MMEA is not extensively documented in publicly available literature. However, insights can be drawn from studies on structurally similar compounds, such as its constituent monomer, 2-methyl-6-ethylaniline (MEA). MEA is a known microbial degradation intermediate of certain chloroacetanilide herbicides. nih.gov Studies on Sphingobium sp. have shown that the degradation of MEA can proceed through oxidation by a monooxygenase system to form intermediates like 2-methyl-6-ethyl-hydroquinone (MEHQ) and 2-methyl-6-ethyl-benzoquinone (MEBQ). nih.gov The proposed pathway involves the oxidation of MEA to 4-hydroxy-2-methyl-6-ethylaniline (4-OH-MEA), which can then undergo spontaneous hydrolytic deamination. nih.gov

Table 1: Potential Biodegradation Intermediates of MMEA based on MEA Pathway

| Precursor | Potential Intermediate(s) | Enzymatic Process (Hypothesized) |

|---|---|---|

| 2-methyl-6-ethylaniline (MEA) | 4-hydroxy-2-methyl-6-ethylaniline (4-OH-MEA) | P450 Monooxygenase System |

This table is illustrative and based on the degradation pathway of the related compound MEA. nih.gov

Aquatic and Terrestrial Environmental Concentration Modeling and Assessment

For related compounds, such as MBOCA, environmental assessments have been conducted in areas of known contamination. For instance, in a contaminated area in Adrian, Michigan, while MBOCA was not detected in the urine of adults, children under the age of six showed urine concentrations ranging from 0.3 to 1.0 ppb, which was attributed to their frequent contact with contaminated soils. cdc.gov This highlights that soil can act as a significant reservoir and pathway for human exposure to persistent methylene-bridged aniline (B41778) compounds. cdc.gov Any future assessment of MMEA would need to consider its application, potential for leaching from industrial products, and its persistence in soil and water to model potential environmental concentrations and subsequent risks.

Influence of Environmental Factors on Compound Efficacy and Stability in Environmental Contexts

The stability of MMEA, and consequently its efficacy in industrial applications and its persistence in the environment, is influenced by several factors.

Moisture and UV Light: MMEA is known to have degradation risks associated with prolonged exposure to moisture and UV light. The compound is described as having slight hygroscopicity, and for storage, it is recommended to avoid contact with water and sunlight. johnson-fine.com

Oxidizing Agents: The compound is incompatible with strong oxidizing agents. johnson-fine.comaksci.com Such conditions could lead to its decomposition.

Temperature and pH: While specific studies detailing the effects of a wide range of pH and temperatures on MMEA degradation are scarce, the compound is noted to be stable under recommended storage temperatures and pressures. aksci.com General chemical principles and studies on other organic molecules suggest that extremes in pH and elevated temperatures would likely accelerate degradation processes. researchgate.net For example, studies on other complex organic molecules have shown that degradation is often highest at low pH values and high temperatures. researchgate.net Hazardous decomposition products under thermal stress include carbon oxides and nitrogen oxides. aksci.com

Table 2: Influence of Environmental Factors on MMEA Stability

| Environmental Factor | Known or Expected Influence | Citation(s) |

|---|---|---|

| Moisture/Humidity | Potential for degradation; compound has slight hygroscopicity. | johnson-fine.com |

| UV Light/Sunlight | Can cause degradation. | johnson-fine.com |

| Temperature | Stable at recommended storage temperatures; high temperatures can lead to decomposition. | aksci.com |

| pH | No specific data available, but extremes in pH are expected to affect stability. | researchgate.net |

| Oxidizing Conditions | Incompatible with strong oxidizing agents, leading to decomposition. | johnson-fine.comaksci.com |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes for Enhanced Sustainability

The conventional synthesis of methylenebis aromatic amines often involves the reaction of an aromatic amine with formaldehyde (B43269) and a strong acid like hydrochloric acid (HCl). google.com This process can present hazards, such as the potential formation of toxic byproducts. Future research is critically needed to develop more sustainable synthetic pathways for MMEA that improve safety, reduce waste, and utilize greener reagents.

One promising avenue involves exploring alternative methylene-bridging agents and catalytic systems. Research into using dimethyl sulfoxide (B87167) (DMSO) in the presence of an amine hydrochloride has shown a potential alternative to formaldehyde for producing methylene-bridged anilines, which could be adapted and optimized for MMEA synthesis. google.com This method avoids the direct use of formaldehyde, a known hazardous substance.

Future investigations should focus on:

Catalyst Development: Designing heterogeneous or reusable catalysts that can facilitate the condensation reaction with high selectivity and yield, minimizing the formation of oligomeric byproducts.

Alternative Solvents: Replacing traditional volatile organic compounds with greener solvents, such as bio-derived solvents or supercritical fluids, to reduce the environmental impact of the process. researchgate.net

Process Intensification: Utilizing techniques like flow chemistry to improve reaction control, reduce reaction times, and enhance safety and efficiency compared to batch processing.

A comparative analysis of potential synthetic routes highlights the areas for improvement:

| Parameter | Conventional Route (Formaldehyde/HCl) | Potential Future Route (e.g., DMSO-based) | Research Goal |

| Bridging Agent | Formaldehyde | Dimethyl Sulfoxide (DMSO) google.com | Eliminate use of highly toxic reagents |

| Byproducts | Oligomers, Oxidation Products | Sulfur-containing compounds | High selectivity to minimize purification steps |

| Solvent | Ethanol, Acetone | Diethyl Carbonate, Green Solvents google.comresearchgate.net | 70%+ solvent recovery and reuse |

| Energy Input | Moderate to High | Potentially lower with optimized catalyst | Reduced energy consumption per unit product |

Advanced Characterization of Polymer Networks and Structure-Property Relationships Derived from 4,4'-Methylenebis(2-ethyl-6-methylaniline)

MMEA is prized for its ability to impart excellent mechanical and thermal properties to polymers. theoremchem.com The steric hindrance provided by the ethyl and methyl groups ortho to the amine functionality influences reactivity and the final network structure. iucr.org However, a more granular understanding of how MMEA's specific molecular architecture dictates macroscopic polymer properties is an essential area for future research.

Advanced analytical techniques can provide deeper insights. nih.gov Future studies should employ methods like:

Solid-State NMR Spectroscopy: To probe the local chemical environment and mobility of the MMEA units within the crosslinked polymer network.

X-ray Scattering (SAXS/WAXS): To characterize the nanoscale morphology and the degree of phase separation between hard (MMEA-derived) and soft segments in block copolymers like polyurethanes.

Dynamic Mechanical Thermal Analysis (DMTA): To precisely map the viscoelastic properties, glass transition temperatures (Tg), and damping characteristics over a wide range of temperatures and frequencies. nih.gov

A key research goal is to build predictive models that link MMEA concentration and configuration to final polymer performance. mdpi.com This would enable the rational design of materials with tailored properties for specific demanding applications. researchgate.net

| Property | Influence of MMEA Structure | Research Focus | Potential Outcome |

| Thermal Stability | The aromatic backbone provides high heat resistance. theoremchem.com | Correlating crosslink density with thermal degradation pathways. | Polymers with higher upper service temperatures. |

| Mechanical Strength | Steric hindrance affects chain packing and crosslinking efficiency. iucr.org | Modeling the stress-strain behavior as a function of MMEA content. uomustansiriyah.edu.iq | Elastomers with optimized toughness and elasticity. |

| Chemical Resistance | The dense, crosslinked network limits solvent ingress. johnson-fine.com | Quantifying swelling behavior in aggressive chemical environments. | Coatings and seals with enhanced durability. |

| Adhesion | The amine groups offer strong interaction with various substrates. johnson-fine.com | Measuring adhesive strength on different surfaces (metals, composites). | High-performance adhesives for aerospace and automotive sectors. |

In-depth Mechanistic Elucidation of Biological Interactions and Toxicology

While MMEA is considered a more environmentally friendly alternative to some other aromatic diamines like MOCA, a comprehensive understanding of its toxicological profile and biological interaction mechanisms is incomplete. theoremchem.com Future research must move beyond standard toxicity assays to elucidate the fundamental molecular mechanisms of interaction within biological systems. This is crucial for long-term risk assessment and ensuring worker safety.

Drawing parallels from studies on structurally similar compounds like 4,4'-Methylenebis(2-chloroaniline) (B1676453) (MBOCA), research should investigate MMEA's: nih.govcdc.gov

Metabolic Pathways: Identifying the enzymes responsible for metabolizing MMEA and characterizing the resulting metabolites.

Interactions with Biomolecules: Studying potential binding or covalent modification of key proteins and DNA, which could underpin mechanisms of toxicity.

Toxicokinetics: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of the compound to understand its fate in the body. nih.gov

Advanced "omics" technologies (genomics, proteomics, metabolomics) could be powerful tools in this endeavor, providing an unbiased, system-wide view of the cellular response to MMEA exposure. The goal is not merely to identify hazards but to understand why and how they might occur, allowing for the design of safer alternatives and handling procedures.

Exploration of New Application Domains beyond Traditional Polymer Systems

The application of MMEA has been predominantly as a curing agent for polyurethanes and epoxies. theoremchem.com However, its unique structure as a sterically hindered aromatic diamine makes it a valuable building block for other advanced materials. Research into new domains could unlock significant value.

Promising unexplored avenues include:

High-Performance Polyimides and Bismaleimides: MMEA can serve as a monomer for synthesizing polyimides (PI) and bismaleimides (BMI), which are known for their exceptional thermal stability and chemical resistance. johnson-fine.com These materials are critical for the electronics industry, particularly in the manufacturing of copper clad laminates (CCL) for printed circuit boards (PCBs). johnson-fine.com

Ligands for Catalysis: The sterically demanding nature of the MMEA backbone could be exploited to synthesize novel ligands for transition metal catalysis. iucr.orgnih.gov Such ligands could offer unique selectivity in various organic transformations.

Advanced Coatings and Films: Incorporating MMEA into novel polymer architectures could lead to the development of specialty coatings with superior anti-corrosion, anti-fouling, or gas barrier properties.

| Potential Application | Key MMEA-Derived Property | Research Objective | Target Industry |

| Polyimide Resins | High Thermal Stability, Dielectric Properties | Synthesize and characterize MMEA-based polyimides for thermal management. | Electronics, Aerospace |

| Bismaleimide Resins | Chemical Resistance, Adhesion johnson-fine.com | Develop MMEA-based BMI resins for advanced composites and PCB substrates. | Electronics, Defense |

| Catalyst Ligands | Steric Bulk, Defined Geometry iucr.org | Synthesize MMEA-derived ligands and test their efficacy in catalytic reactions. | Chemical Manufacturing |

| Organic Synthesis Intermediate | Reactive Amine Groups | Use MMEA as a scaffold to build more complex functional molecules. | Pharmaceuticals, Agrochemicals |

Green Chemistry Approaches in the Utilization and End-of-Life Management of 4,4'-Methylenebis(2-ethyl-6-methylaniline)

Applying the principles of green chemistry to the entire lifecycle of MMEA-containing products is a critical future challenge. youtube.com This encompasses both the initial use of the chemical and, crucially, the end-of-life (EoL) management of the durable thermoset polymers it helps create.

Green Utilization: Research should focus on minimizing the environmental footprint during polymer production. This includes designing processes that reduce energy consumption, use solvents that are recyclable or from renewable sources, and maximize atom economy. youtube.com

End-of-Life Management: Polymers cured with MMEA, such as polyurethanes and epoxies, are thermosets, meaning they cannot be simply melted and remolded like thermoplastics. This poses a significant EoL challenge. mit.edu Future research must prioritize the development of circular economy solutions.

Key research directions for EoL management include:

Chemical Recycling (Depolymerization): Investigating catalytic or solvolytic methods (e.g., hydrolysis, glycolysis) to break down the polymer network back into valuable monomers or oligomers, including the potential recovery of MMEA or its derivatives. researchgate.netmdpi.com

Incorporation of Cleavable Linkages: A novel approach involves redesigning the polymer backbone to include "cleavable comonomer additives" (CCAs). mit.edu These are chemical groups that are stable during the product's use phase but can be selectively broken under specific conditions (e.g., with a chemical trigger or light), facilitating deconstruction and recycling. Research could explore incorporating such linkages into MMEA-based systems.

Mechanical Recycling and Upcycling: While challenging for thermosets, research into grinding the cured polymer into a filler material for use in new composites is a viable option. Further work is needed to improve the compatibility and performance of these recycled materials.

Developing effective EoL strategies is essential for the long-term sustainability of MMEA-based materials, transforming them from a linear "take-make-dispose" model to a circular one. researchgate.netnih.gov

常见问题

Basic Questions

Q. What are the recommended methods for synthesizing 4,4'-Methylenebis(2-ethyl-6-methylaniline) with high purity in laboratory settings?

- Methodological Answer : Synthesis typically involves a condensation reaction between formaldehyde and substituted aniline derivatives under controlled acidic or basic conditions. Purification steps, such as recrystallization using acetone or ethanol, are critical to achieve >98% purity. Characterization via HPLC and NMR spectroscopy ensures structural fidelity and absence of unreacted precursors or byproducts .

Q. What safety protocols are essential when handling 4,4'-Methylenebis(2-ethyl-6-methylaniline)?

- Methodological Answer : Mandatory use of PPE (nitrile gloves, chemical goggles, lab coats), fume hoods for ventilation, and avoidance of skin/eye contact are emphasized. Emergency measures include immediate flushing with water for eye exposure (15+ minutes) and medical consultation for ingestion. Storage should prioritize segregation from oxidizing agents to prevent reactive hazards .

Q. How should 4,4'-Methylenebis(2-ethyl-6-methylaniline) be stored to prevent degradation?

- Methodological Answer : Store in airtight, light-resistant containers at room temperature (20–25°C) in a dry environment. Stability tests indicate degradation risks under prolonged exposure to moisture or UV light. Compatibility testing with container materials (e.g., glass vs. HDPE) is advised to avoid leaching .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., solubility, density) across studies?

- Methodological Answer : Conduct comparative analyses using standardized solvents (e.g., acetone for solubility) and controlled environmental conditions (temperature ±0.5°C). Density measurements via pycnometry should be cross-validated with gas displacement techniques. Discrepancies may arise from impurities or measurement instrument calibration errors, necessitating peer-reviewed replication .

Q. What advanced spectroscopic techniques best characterize the structural integrity of 4,4'-Methylenebis(2-ethyl-6-methylaniline) under varying experimental conditions?

- Methodological Answer : High-resolution FTIR identifies amine group vibrations (N-H stretching at ~3400 cm⁻¹), while ¹³C NMR confirms methylene bridge integrity (δ 35–40 ppm). X-ray crystallography provides definitive bond-length data but requires single-crystal samples. For thermal stability, TGA-DSC coupled with mass spectrometry monitors decomposition products (e.g., CO, NOx) .

Q. In studying thermal stability, what parameters ensure reliable data when using thermogravimetric analysis (TGA)?

- Methodological Answer : Key parameters include controlled heating rates (5–10°C/min under nitrogen atmosphere), sample mass consistency (5–10 mg), and baseline correction. Reproducibility checks across multiple batches are critical, as oxidative vs. inert atmospheres significantly alter decomposition profiles. Post-TGA residue analysis via SEM-EDS identifies inorganic byproducts .

Q. How can metabolite detection of 4,4'-Methylenebis(2-ethyl-6-methylaniline) in biological samples be optimized?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with ion-paired solid-phase extraction (e.g., C18 columns) achieves sub-ppb detection limits. Electrochemical detection is viable for oxidized metabolites. Calibration curves using deuterated internal standards (e.g., d₈-analogs) improve accuracy in urine or serum matrices .

Q. What experimental designs validate the compound’s role as a curing agent in polyurethane elastomers?

- Methodological Answer : Controlled stoichiometric ratios (e.g., 1:1 with isocyanate prepolymers) are crosslinked at 80–100°C. Mechanical testing (tensile strength, elongation at break) and FTIR monitoring of urethane bond formation (1720 cm⁻¹) confirm curing efficiency. Accelerated aging studies (humidity, thermal cycling) assess long-term stability .

Methodological Notes

- Data Contradiction Analysis : Cross-referencing peer-reviewed studies and replicating experiments under identical conditions are essential to resolve inconsistencies. For example, solubility variations may stem from solvent purity grades (HPLC vs. technical grade) .

- Analytical Rigor : Method validation per ICH guidelines (precision, accuracy, LOD/LOQ) ensures reproducibility. Collaborative inter-laboratory studies are recommended for high-impact findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。